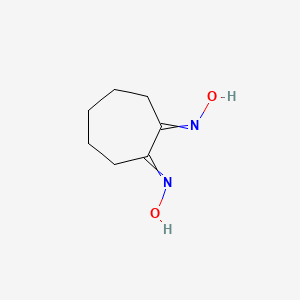

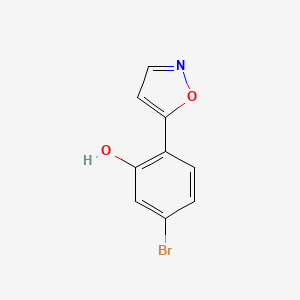

![molecular formula C8H10F3N3 B1384298 2-Méthyl-7-(trifluorométhyl)-4,5,6,7-tétrahydropyrazolo[1,5-a]pyrimidine CAS No. 832739-70-5](/img/structure/B1384298.png)

2-Méthyl-7-(trifluorométhyl)-4,5,6,7-tétrahydropyrazolo[1,5-a]pyrimidine

Vue d'ensemble

Description

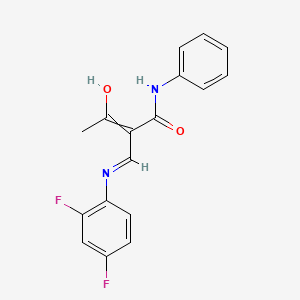

“2-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine” is a compound with the CAS Number: 832739-70-5 . It has a molecular weight of 205.18 . The compound is a powder and is stored at room temperature .

Synthesis Analysis

Pyrazolo[1,5-a]pyrimidine (PP) derivatives are an enormous family of N-heterocyclic compounds that possess a high impact in medicinal chemistry . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . A highly efficient and regioselective synthesis of 7-aryl-5-methyl- and 5-aryl-7-trifluoromethyl-2-amino-3- (4′-arylazo)-pyrazolo pyrimidines via multicomponent reaction of hydrazine hydrate, 2- (arylhydrazono)malononitrile and β-diketones in presence of p-toluenesulphonic acid under solvent-free condition has been reported .Molecular Structure Analysis

The main synthesis route of pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems .Chemical Reactions Analysis

The reactivity of pyrazolo[1,5-a]pyrimidines has been studied. For example, in C-5 position, a SAr type reaction was achieved by first activating the C-O bond of the lactam function with PyBroP (Bromotripyrrolidinophosphonium hexafluorophosphate), followed by the addition of amine or thiol giving monosubstituted derivatives .Applications De Recherche Scientifique

Antagonisme du récepteur des œstrogènes

Le composé a été identifié comme un antagoniste complet sélectif du récepteur des œstrogènes β (ERβ), ce qui est important pour distinguer les activités des deux récepteurs des œstrogènes. Cela a des implications en recherche sur le cancer, en particulier pour comprendre comment les œstrogènes peuvent avoir des effets opposés sur les tumeurs exprimant ERα par rapport à ERβ .

Activité antibactérienne

Les dérivés de pyrazolo[1,5-a]pyrimidine ont montré une activité antibactérienne prometteuse contre diverses souches bactériennes, y compris les bactéries Gram-négatives et Gram-positives. Cela suggère des applications potentielles dans le développement de nouveaux agents antibactériens .

Applications antifongiques

Ces composés ont démontré des activités antifongiques contre une gamme de champignons, indiquant leur utilisation potentielle dans les fongicides agricoles ou les produits pharmaceutiques antifongiques .

Techniques de synthèse

Des progrès ont été réalisés dans la synthèse de dérivés de pyrazolo[1,5-a]pyrimidine, ce qui est crucial pour le développement de nouveaux composés ayant des applications potentielles dans divers domaines de la chimie et de la pharmacologie .

Fonctions pharmacologiques

La fraction pyrazole, qui fait partie de la structure du composé, est connue pour ses nombreuses fonctions pharmacologiques. Cela comprend des applications potentielles dans le développement de médicaments pour diverses maladies .

Activité antitumorale

Des dérivés de pyrimidine polysubstitués contenant du trifluorométhyle ont été conçus et synthétisés dans le but de trouver des médicaments antitumoraux plus efficaces. Ces composés ont montré une activité antiproliférative contre plusieurs lignées cellulaires tumorales humaines .

Mécanisme D'action

Target of Action

Similar compounds have been shown to interact with various proteins and enzymes . For instance, pyrazolo[1,5-a]pyrimidine derivatives have been reported to interact with the enzyme dihydroorotate dehydrogenase (DHODH) .

Mode of Action

It is known that similar compounds can inhibit the activity of their target proteins or enzymes, leading to changes in cellular processes . For instance, inhibition of DHODH can disrupt pyrimidine synthesis, affecting DNA replication and cell growth .

Biochemical Pathways

If we consider the potential interaction with dhodh, the compound could affect the pyrimidine synthesis pathway . This would have downstream effects on DNA replication and cell growth.

Pharmacokinetics

Similar compounds have been shown to exhibit good bioavailability .

Result of Action

Similar compounds have been shown to exhibit anti-inflammatory and neuroprotective properties . They can inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in cells, and reduce the expression of certain proteins involved in apoptosis .

Action Environment

Similar compounds have been shown to exhibit good solid-state emission intensities, suggesting that they may be stable under certain conditions . Additionally, the thermal decomposition profile of similar compounds indicates low thermal stability .

Safety and Hazards

Orientations Futures

Pyrimidine derivatives have been the primary axis of biological activity. Especially heterocycles containing nitrogen atoms are found in many pharmaceuticals. The [1,2,4]-triazolo [1,5- a ]pyrimidine heterocycle was first described in 1909 by Bulow and Haas . Over the years, the triazolopyrimidine scaffolding has found numerous applications in agricultural chemistry and medicinal chemistry . Therefore, in order to obtain molecules with potential pharmacological activities, the synthesis of derivatives with a triazolopyrimidine skeleton may be of major biological importance in order to achieve the desired goal .

Analyse Biochimique

Biochemical Properties

2-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine plays a significant role in biochemical reactions, particularly in the modulation of enzyme activity and protein interactions. This compound has been shown to interact with several key enzymes, including kinases and phosphatases, which are crucial for cellular signaling pathways. The nature of these interactions often involves the inhibition or activation of these enzymes, thereby influencing downstream signaling events. For instance, 2-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine can bind to the active site of kinases, altering their conformation and activity .

Cellular Effects

The effects of 2-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, it affects the MAPK/ERK and PI3K/Akt pathways, which are critical for cell proliferation, differentiation, and survival. Additionally, 2-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine can alter the expression of genes involved in apoptosis and cell cycle regulation, thereby impacting cellular homeostasis .

Molecular Mechanism

At the molecular level, 2-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine exerts its effects through specific binding interactions with biomolecules. This compound can inhibit or activate enzymes by binding to their active or allosteric sites. For example, it may inhibit kinase activity by occupying the ATP-binding site, preventing phosphorylation of downstream targets. Additionally, 2-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine can influence gene expression by interacting with transcription factors or epigenetic modifiers, leading to changes in chromatin structure and gene transcription .

Temporal Effects in Laboratory Settings

The temporal effects of 2-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine in laboratory settings reveal insights into its stability and long-term impact on cellular function. Over time, this compound may undergo degradation, affecting its potency and efficacy. Studies have shown that prolonged exposure to 2-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine can lead to adaptive cellular responses, such as upregulation of detoxifying enzymes or changes in receptor sensitivity .

Propriétés

IUPAC Name |

2-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10F3N3/c1-5-4-7-12-3-2-6(8(9,10)11)14(7)13-5/h4,6,12H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXOWANFTXFFOJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C(CCNC2=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

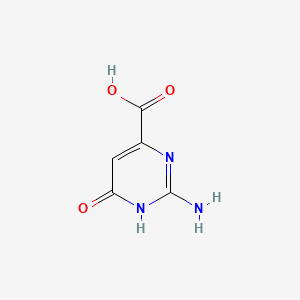

![[2-(Benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]acetic acid](/img/structure/B1384225.png)

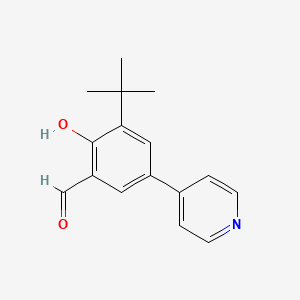

![4-[2-(2-Pyridinyl)vinyl]phenol](/img/structure/B1384228.png)

![2-{1-[(5-bromo-4,6-dimethylpyrimidin-2-yl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B1384229.png)

![6-Methyl-4-(trifluoromethyl)-1,6-dihydropyrazolo[3,4-c]pyrazol-3-ylamine](/img/structure/B1384232.png)

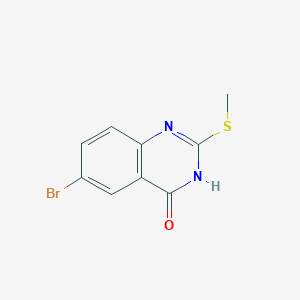

![7-bromo-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1384235.png)